

Spectroscopic and Synthetic Profile of 2-Bromo-3-phenylquinoline: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-3-phenylquinoline

Cat. No.: B15249273

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Disclaimer: Experimental spectroscopic data for **2-Bromo-3-phenylquinoline** is not readily available in public databases or the surveyed scientific literature. The data presented in this document is therefore predicted based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. This guide is intended for research and informational purposes.

Introduction

2-Bromo-3-phenylquinoline is a halogenated and arylated derivative of the quinoline heterocyclic system, a scaffold of significant interest in medicinal chemistry and materials science. The presence of the bromine atom at the 2-position and a phenyl group at the 3-position imparts unique electronic and steric properties to the molecule, making it a valuable intermediate for further synthetic transformations, such as cross-coupling reactions, to generate more complex molecular architectures. This technical guide provides a predicted spectroscopic profile (NMR, IR, MS) of **2-Bromo-3-phenylquinoline** and a plausible experimental protocol for its synthesis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-Bromo-3-phenylquinoline**. These predictions are derived from the known spectral data of related compounds, including 2-phenylquinoline, 3-bromoquinoline, and other substituted quinolines.

Table 1: Predicted ^1H NMR Data (CDCl_3 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
8.20 - 8.15	m	-	H-4, H-5
7.85 - 7.75	m	-	H-8
7.70 - 7.60	m	-	H-6, H-7
7.55 - 7.45	m	-	Phenyl-H (ortho, meta, para)

Table 2: Predicted ^{13}C NMR Data (CDCl_3 , 101 MHz)

Chemical Shift (δ , ppm)	Assignment
148.5	C-8a
142.0	C-2
139.0	Phenyl-C (ipso)
137.5	C-4
135.0	C-3
130.5	C-8
129.8	Phenyl-C (ortho)
129.0	Phenyl-C (para)
128.5	Phenyl-C (meta)
128.0	C-4a
127.8	C-5
127.5	C-7
127.0	C-6

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3060 - 3030	Medium	Aromatic C-H stretch
1600 - 1580	Strong	C=C aromatic ring stretch
1550 - 1530	Strong	C=N quinoline ring stretch
1480 - 1460	Medium	C=C aromatic ring stretch
770 - 730	Strong	C-H out-of-plane bend (ortho-disubstituted benzene pattern)
700 - 680	Strong	C-H out-of-plane bend (monosubstituted benzene)
1050 - 1000	Medium	C-Br stretch

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
285	98	[M] ⁺ (with ⁷⁹ Br)
287	100	[M+2] ⁺ (with ⁸¹ Br)
206	40	[M - Br] ⁺
178	25	[M - Br - C ₂ H ₂] ⁺
77	15	[C ₆ H ₅] ⁺

Experimental Protocol: Synthesis of 2-Bromo-3-phenylquinoline

The following is a plausible experimental protocol for the synthesis of **2-Bromo-3-phenylquinoline**, adapted from general methods for the synthesis of 2-halo-3-arylquinolines.

Reaction Scheme:

A potential synthetic route involves the reaction of 2-chloro-3-phenylquinoline with an appropriate brominating agent, or a more direct approach from a suitable precursor. A common

method for the synthesis of 2-haloquinolines is the Vilsmeier-Haack reaction followed by halogenation. An alternative is the cyclization of an appropriately substituted aniline derivative.

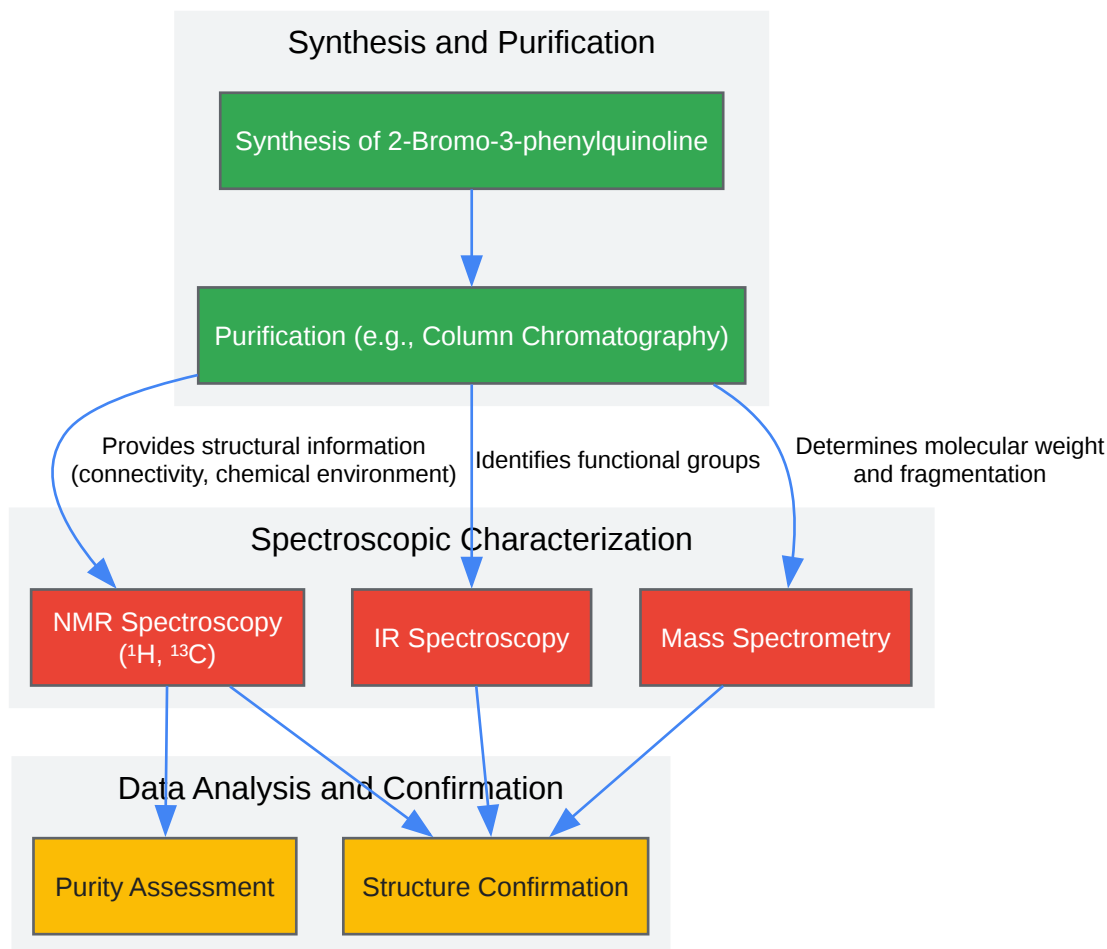
Example Protocol (from 3-phenylquinolin-2-one):

- Starting Material Synthesis: 3-Phenylquinolin-2-one can be synthesized via the Conrad-Limpach reaction between aniline and ethyl benzoylacetate.
- Bromination:
 - To a solution of 3-phenylquinolin-2-one (1.0 eq) in anhydrous phosphoryl bromide (PBr_3) or a mixture of phosphorus pentabromide (PBr_5) and phosphoryl chloride (POCl_3) (excess), the mixture is heated at reflux for 4-6 hours.
 - The reaction progress is monitored by Thin Layer Chromatography (TLC).
 - Upon completion, the reaction mixture is cooled to room temperature and slowly poured onto crushed ice with vigorous stirring.
 - The resulting precipitate is collected by filtration, washed with cold water, and then a saturated sodium bicarbonate solution until the washings are neutral.
 - The crude product is dried under vacuum.
- Purification:
 - The crude solid is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
 - The fractions containing the desired product are combined and the solvent is removed under reduced pressure to yield **2-Bromo-3-phenylquinoline**.

Characterization: The purified product would then be characterized by the spectroscopic methods outlined above (NMR, IR, and MS) to confirm its identity and purity.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the characterization of a synthesized compound like **2-Bromo-3-phenylquinoline** using various spectroscopic techniques.



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Caption: Workflow for the synthesis and spectroscopic characterization of **2-Bromo-3-phenylquinoline**.

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